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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3,4-Difluorophenyl)oxirane, a key

chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet

agent Ticagrelor. This document covers its chemical identity, physicochemical properties,

synthesis protocols, and its principal applications in drug development.

Chemical Identity and Properties
2-(3,4-Difluorophenyl)oxirane is a fluorinated aromatic epoxide. Its chemical structure

consists of an oxirane (epoxide) ring attached to a 3,4-difluorophenyl group. The presence of a

chiral center at the carbon atom of the oxirane ring bonded to the phenyl group means it can

exist as two enantiomers, (S) and (R), or as a racemic mixture.

IUPAC Names and CAS Numbers:

The nomenclature and Chemical Abstracts Service (CAS) numbers for 2-(3,4-
Difluorophenyl)oxirane are specific to its stereochemistry.
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Compound Name IUPAC Name CAS Number

(S)-enantiomer
(2S)-2-(3,4-

difluorophenyl)oxirane
1006376-63-1[1][2]

(R)-enantiomer
(2R)-2-(3,4-

difluorophenyl)oxirane
1414348-36-9[3]

Racemic mixture 2-(3,4-difluorophenyl)oxirane 111991-13-0

Physicochemical Data:

A summary of the key physicochemical properties is presented below.

Property Value

Molecular Formula C₈H₆F₂O[3]

Molecular Weight 156.13 g/mol [3]

Boiling Point 210-215 °C (estimated)[3]

Solubility Miscible in THF, DCM, and ethanol[3]

¹H NMR (CDCl₃)
δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H,

CHO), 7.05–7.35 (m, 3H, aromatic)[3]

¹⁹F NMR
δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz,

F-4)[3]

Synthesis and Enantiomeric Resolution
The industrial synthesis of 2-(3,4-Difluorophenyl)oxirane typically involves a two-step

process: the formation of the racemic mixture followed by a kinetic resolution to isolate the

desired enantiomer.

Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane
Experimental Protocol:
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The synthesis of racemic 2-(3,4-difluorophenyl)oxirane can be achieved through the

cyclization of ω-chloro-3,4-difluoroacetophenone.[3]

Reduction and Cyclization: ω-Chloro-3,4-difluoroacetophenone is treated with an aqueous

solution of a reducing agent, such as potassium borohydride (KBH₄).

Reaction Conditions: The reaction is typically carried out at a temperature of 50–80 °C under

alkaline conditions (pH 10–12), which can be maintained by the addition of sodium hydroxide

(NaOH).[3]

Work-up and Isolation: After the reaction is complete, the racemic 3,4-difluorophenyloxirane

is isolated. This method generally results in yields of 78–85%.[3]

Hydrolytic Kinetic Resolution of Racemic 2-(3,4-
Difluorophenyl)oxirane
The separation of the enantiomers is most commonly achieved through a hydrolytic kinetic

resolution (HKR) catalyzed by a chiral SalenCo(II) complex.[3][4] This process selectively

hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Experimental Protocol:

Catalyst System: The racemic 2-(3,4-difluorophenyl)oxirane is subjected to hydrolysis in

the presence of a chiral catalyst, typically (R,R)-SalenCo(II) at a loading of 0.5–1.5 mol%.[3]

Reaction Conditions: The reaction is carried out in a biphasic solvent system, such as water

and tetrahydrofuran (THF) in a 3:1 v/v ratio.[3]

Enantioselective Hydrolysis: The (R,R)-SalenCo(II) catalyst selectively catalyzes the

hydrolysis of the (R)-enantiomer to the corresponding diol, (R)-1-(3,4-difluorophenyl)ethane-

1,2-diol.

Isolation of (S)-enantiomer: The unreacted (S)-2-(3,4-Difluorophenyl)oxirane can then be

isolated with high enantiomeric excess (>99% ee).[3] The by-product, the (R)-diol, can be

recycled by racemization and cyclization back to the racemic epoxide.[4]
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Application in Drug Development: Synthesis of
Ticagrelor
The primary application of (S)-2-(3,4-Difluorophenyl)oxirane is as a crucial chiral building

block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic

events.[3]

Synthetic Pathway to Ticagrelor
The synthesis of Ticagrelor from (S)-2-(3,4-Difluorophenyl)oxirane involves several key

transformations. The initial step is the stereospecific ring-opening of the epoxide to form the

key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This intermediate is then

coupled with a substituted triazolopyrimidine core to eventually yield Ticagrelor.

Epoxide Ring Opening and Cyclopropanation

Coupling and Final Assembly

(S)-2-(3,4-Difluorophenyl)oxirane
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Multi-step process including
nucleophilic ring opening

Substituted triazolopyrimidine

Coupling

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Reaction with other intermediates

Ticagrelor
Further modifications and deprotection

Click to download full resolution via product page

Caption: Synthetic pathway from (S)-2-(3,4-Difluorophenyl)oxirane to Ticagrelor.

Experimental Workflow for Ticagrelor Synthesis
The following diagram outlines the general experimental workflow for the synthesis of

Ticagrelor, highlighting the central role of (S)-2-(3,4-Difluorophenyl)oxirane.
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Racemic 2-(3,4-Difluorophenyl)oxirane Synthesis
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Isolation of (S)-2-(3,4-Difluorophenyl)oxirane
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Caption: Experimental workflow for the synthesis of Ticagrelor.

Other Potential Applications and Biological Activity
While the primary use of 2-(3,4-Difluorophenyl)oxirane is in the synthesis of Ticagrelor, the

oxirane moiety is a reactive functional group that can participate in various chemical

transformations, making it a versatile intermediate in organic synthesis. The biological activity

of structurally similar fluoroaryl-substituted compounds is an active area of research, with some
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analogs exhibiting potential as antimicrobial or anticancer agents. However, specific biological

activities of 2-(3,4-Difluorophenyl)oxirane itself, beyond its role as a synthetic intermediate,

are not extensively documented in publicly available literature.

Conclusion
2-(3,4-Difluorophenyl)oxirane, particularly its (S)-enantiomer, is a high-value chemical

intermediate with a critical role in the pharmaceutical industry. Its synthesis and enantiomeric

purification through hydrolytic kinetic resolution are well-established processes. The primary

driver for its demand is its integral role in the manufacturing of Ticagrelor. For researchers and

professionals in drug development, a thorough understanding of the properties and synthesis

of this compound is essential for the efficient and stereocontrolled production of this life-saving

medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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